The synthesis of AX 15836 involves multiple steps that include the formation of key intermediates followed by their coupling. While the exact synthetic pathways are not publicly disclosed, the general approach typically involves:
For example, one synthesis route may involve the nucleophilic substitution of a substituted pyridine with diethyl malonate followed by decarboxylation under acidic conditions. This stepwise approach ensures that the desired structural properties of AX 15836 are achieved efficiently.
AX 15836's molecular structure is characterized by a complex arrangement that allows for its specific interaction with ERK5. The compound's structure includes:
The structural analysis reveals that AX 15836 binds competitively at the ATP-binding site of ERK5, which is crucial for its inhibitory action .
AX 15836 can undergo various chemical reactions:
The major products from these reactions depend on the specific conditions applied, such as temperature, solvent choice, and the presence of catalysts.
AX 15836 exerts its pharmacological effects primarily through selective inhibition of ERK5. It binds to the ATP-binding site within the kinase domain of ERK5, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are mediated by ERK5, leading to various cellular effects such as altered gene expression and modulation of cell survival pathways .
AX 15836 exhibits several noteworthy physical and chemical properties:
These properties are essential for its application in both laboratory settings and potential therapeutic contexts.
AX 15836 has diverse applications in scientific research:
AX 15836 (chemical name: 5,11-Dihydro-2-[[2-ethoxy-4-[[4-(4-methyl-1-piperazinyl)-1-piperidinyl]carbonyl]phenyl]amino]-5-methyl,11-(methylsulfonyl)-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one) is a potent ATP-competitive inhibitor targeting the kinase domain of ERK5 (MAPK7). Its binding affinity, measured via KiNativ profiling, shows an IC₅₀ of 8 nM in cell lysates and 9 nM in live cellular contexts [2] [4] [9]. The compound occupies the ATP-binding pocket through hydrogen bonding with the hinge residue Met-105 and hydrophobic interactions with Leu-146 and Val-42, stabilizing the kinase in a closed conformation [3] [7]. This binding induces allosteric changes that disrupt autoinhibitory interactions between the N-terminal kinase domain (KD) and the C-terminal transcriptional activation domain (TAD), even in the absence of upstream MEK5 activation [7] [10].
Table 1: AX 15836 Binding Parameters
Assay System | IC₅₀/EC₅₀ | Key Molecular Interactions |
---|---|---|
HeLa cell lysates | 8 nM | H-bond with Met-105 |
Live HeLa cells | 9 nM | Hydrophobic contacts (Leu-146, Val-42) |
SN12C MEF2 reporter | 86 nM | Disruption of KD-TAD autoinhibition |
Mutagenesis studies reveal that substitutions at Asp-186 (gatekeeper residue) or Cys-110 reduce AX 15836 binding, confirming direct engagement with the catalytic cleft [3] [7]. These interactions paradoxically enhance nuclear translocation by exposing the nuclear localization signal (NLS; residues 505–539), independent of kinase activity [7] [10].
AX 15836 exhibits >1,000-fold selectivity for ERK5 over 200+ kinases, including other MAPK family members. In comprehensive kinase panels, it shows negligible inhibition of ERK1/2 (IC₅₀ > 10 µM), p38 (IC₅₀ > 8 µM), and JNK (IC₅₀ > 10 µM) [1] [4]. Its specificity extends to bromodomain-containing proteins like BRD4 (Kd = 3,600 nM), eliminating confounding off-target effects seen in earlier ERK5 inhibitors (e.g., XMD8-92) [3] [4] [9]. This precision arises from its unique interaction with ERK5’s hinge region and hydrophobic pocket, which are structurally distinct in other MAPKs [1] [10].
Table 2: Selectivity Profile of AX 15836
Kinase/Protein | IC₅₀/Kd | Fold Selectivity vs. ERK5 |
---|---|---|
ERK5 (MAPK7) | 8 nM | 1x |
BRD4 | 3,600 nM | 450x |
ERK1/2 | >10,000 nM | >1,250x |
p38 | >8,000 nM | >1,000x |
LRRK2 | >5,000 nM | >625x |
Functional assays in peripheral blood mononuclear cells (PBMCs) and endothelial cells confirm no significant modulation of phospho-ERK1/2 or p38 pathways even at 10 µM AX 15836 [4] [8].
AX 15836 binding to the kinase domain induces conformational changes that activate the C-terminal TAD (residues 664–789), overriding its kinase-inhibitory effects. In ERK5:MEF2D luciferase reporter assays, AX 15836 (3 µM) increases transcriptional output by 200% compared to MEK5-activated controls [3] [5] [7]. This paradoxical activation requires:
Table 3: Transcriptional Effects of AX 15836 in Cellular Models
Cellular System | ERK5 Construct | AX 15836 (3 µM) | Transcriptional Change |
---|---|---|---|
HEK-293T | Full-length ERK5 | + | ↑ 200% vs. MEK5D control |
NIH/3T3 fibroblasts | ΔTAD-ERK5 | + | No activation |
Endometrial cancer cells | Endogenous ERK5 | + | ↑ c-MYC, ↓ TP53INP2 |
Functional consequences include:
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